benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C16H18ClN3O2•HCl and a molecular weight of 356.25 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The pyrrolidine ring is then synthesized and attached to the pyrazole ring. The final step involves the esterification of the carboxylate group with benzyl alcohol and the formation of the hydrochloride salt .
Chemical Reactions Analysis
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa
Scientific Research Applications
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Benzyl 2-[5-(bromomethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Benzyl 2-[5-(methyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride: Similar structure but with a methyl group instead of a chloromethyl group
These similar compounds may exhibit different reactivity and biological activity due to the variations in their functional groups.
Biological Activity
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Profile
- Chemical Name : Benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride
- CAS Number : 1078566-93-4
- Molecular Formula : C16H19Cl2N3O2
- Molar Mass : 356.25 g/mol
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine derivatives. These compounds have been tested against various bacterial strains, demonstrating significant activity. For instance, a derivative showed an IC50 value of 1.5 μM against intracellular bacteria in THP-1 macrophage-like cells, indicating its effectiveness in targeting bacterial infections .
Cytotoxicity and Selectivity
The cytotoxic profile of the compound has been assessed in several cell lines, including HepG2 (human liver cancer) and THP-1 cells. The compound exhibited low cytotoxicity with IC50 values greater than 50 μM, suggesting a favorable selectivity for bacterial targets over human cells . This selectivity is crucial for developing therapeutics with reduced side effects.
The mechanism by which benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine exerts its biological effects appears to involve inhibition of specific bacterial targets. For example, studies suggest that it may inhibit the MmpL3 protein, which is essential for mycobacterial cell wall integrity, thereby leading to bacterial death .
Structure-Activity Relationship (SAR)
The structure of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine is pivotal in determining its biological activity. Modifications to the pyrazole ring and the pyrrolidine backbone have been explored to enhance potency and reduce toxicity. The presence of the chloromethyl group has been associated with increased interaction with bacterial enzymes, contributing to its antibacterial efficacy .
Case Study 1: In Vivo Efficacy Against Tuberculosis
In a murine model of tuberculosis, compounds structurally related to benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine demonstrated promising results. The compound exhibited moderate in vivo blood clearance and maintained plasma concentrations above the minimum inhibitory concentration (MIC) for extended periods, suggesting effective therapeutic potential against TB .
Case Study 2: Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit tumor growth in specific cancer models. Further research is needed to elucidate its mechanism and optimize its structure for enhanced efficacy against various cancer types.
Comparative Biological Activity Table
Activity Type | IC50/EC50 Values | Cell Line/Organism | Comments |
---|---|---|---|
Antibacterial | 1.5 μM | THP-1 macrophages | Effective against intracellular bacteria |
Cytotoxicity | >50 μM | HepG2 | Low toxicity towards human liver cells |
Antitubercular | Moderate | Murine model | Effective against Mycobacterium tuberculosis |
Anticancer | TBD | Various cancer cell lines | Potential for further investigation |
Properties
Molecular Formula |
C16H19Cl2N3O2 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H18ClN3O2.ClH/c17-10-13-9-14(19-18-13)15-7-4-8-20(15)16(21)22-11-12-5-2-1-3-6-12;/h1-3,5-6,9,15H,4,7-8,10-11H2,(H,18,19);1H |
InChI Key |
NNJHQTXVFYFPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NNC(=C3)CCl.Cl |
Origin of Product |
United States |
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